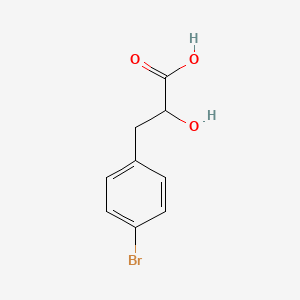
3-(4-Bromophenyl)-2-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)-2-hydroxypropanoic acid is an organic compound with the molecular formula C9H9BrO3 It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the bromination of phenylpropanoic acid derivatives followed by hydrolysis. For instance, starting with 4-bromophenylacetic acid, the compound can be synthesized through the following steps:
Bromination: 4-Bromophenylacetic acid is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the para position of the phenyl ring.
Hydrolysis: The brominated intermediate is then subjected to hydrolysis under acidic or basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and hydrolysis processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
Oxidation: 3-(4-Bromophenyl)-2-oxopropanoic acid.
Reduction: 3-(4-Bromophenyl)-2-hydroxypropanol.
Substitution: 3-(4-Substituted phenyl)-2-hydroxypropanoic acid.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromophenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(4-Bromophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and structure-activity relationships are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)-2-hydroxypropanoic acid: Similar structure with a chlorine atom instead of bromine.
3-(4-Fluorophenyl)-2-hydroxypropanoic acid: Contains a fluorine atom in place of bromine.
3-(4-Methylphenyl)-2-hydroxypropanoic acid: Features a methyl group instead of a halogen.
Uniqueness
3-(4-Bromophenyl)-2-hydroxypropanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, the bromine atom may influence the compound’s biological activity, providing opportunities for the development of novel therapeutic agents.
Eigenschaften
Molekularformel |
C9H9BrO3 |
|---|---|
Molekulargewicht |
245.07 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9BrO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13) |
InChI-Schlüssel |
YVPYVGILADXNJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15128077.png)
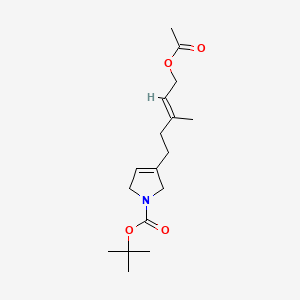


![4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid](/img/structure/B15128111.png)
![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-aminopiperidine-1-carboxylate](/img/structure/B15128120.png)
![5-[5-(3,5-Dimethylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-7-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-3-propylpyrazolo[4,3-d]pyrimidine](/img/structure/B15128132.png)

![3-(1-benzofuran-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B15128174.png)
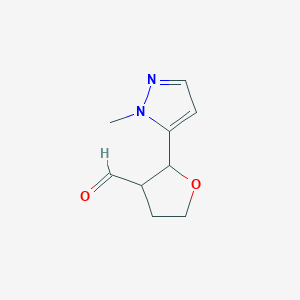
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbaldehyde hydrochloride](/img/structure/B15128181.png)
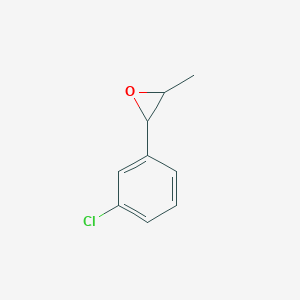
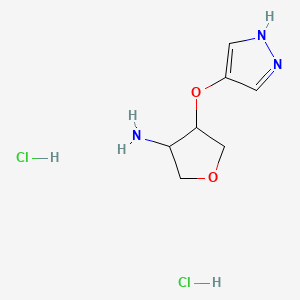
![1-[2-Phenyl-cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B15128199.png)
